1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl-trimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-4-(trimethylammonio)piperidin-1-yloxidanyl chloride: is a chemical compound known for its unique structure and properties. It is a derivative of piperidine and is often used in various chemical reactions and industrial applications. The compound is characterized by its stability and reactivity, making it a valuable reagent in organic synthesis and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethyl-4-(trimethylammonio)piperidin-1-yloxidanyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethylpiperidine.
Oxidation: The piperidine derivative is oxidized using an oxidizing agent such as oxone to form the corresponding nitroxide radical.
Quaternization: The nitroxide radical is then quaternized with trimethylamine to form the ammonium salt.
Chlorination: Finally, the compound is treated with hydrochloric acid to yield the chloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by its nitroxide radical structure.
Reduction: It can also be reduced back to its corresponding hydroxylamine derivative.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxoammonium salts.
Reduction Products: Hydroxylamine derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in oxidation reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Redox Biology: Utilized in studies of redox processes and oxidative stress.
Spin Labeling: Applied in electron spin resonance (ESR) spectroscopy for studying biological systems.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its redox properties.
Industry:
Polymer Stabilization: Used as an additive to enhance the stability of polymers against oxidation and degradation.
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethyl-4-(trimethylammonio)piperidin-1-yloxidanyl chloride primarily involves its nitroxide radical. The nitroxide radical can participate in redox reactions, acting as both an oxidizing and reducing agent. This dual functionality allows it to interact with various molecular targets and pathways, including:
Oxidative Stress Pathways: Modulating the levels of reactive oxygen species (ROS) in biological systems.
Enzyme Inhibition: Inhibiting enzymes involved in oxidative processes.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the target compound.
4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with similar structural features.
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: A related compound used in similar applications.
Uniqueness:
Stability: The presence of the trimethylammonio group enhances the stability of the compound.
Reactivity: The nitroxide radical imparts unique redox properties, making it versatile in various chemical and biological applications.
Properties
Molecular Formula |
C12H27ClN2O |
---|---|
Molecular Weight |
250.81 g/mol |
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-trimethylazanium;chloride |
InChI |
InChI=1S/C12H27N2O.ClH/c1-11(2)8-10(14(5,6)7)9-12(3,4)13(11)15;/h10,15H,8-9H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
FHPNXCDFPQDEBK-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)[N+](C)(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.